molecular formula C16H14ClN3O2 B2400306 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-69-8

6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2400306
CAS No.: 303148-69-8
M. Wt: 315.76
InChI Key: NSTRSURHXYMKQN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-Chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative with a molecular formula of C₁₉H₁₇ClN₃O₂ (exact molecular weight requires verification). Its structure comprises:

  • A benzimidazole core (fused benzene and imidazole rings).
  • A chlorine substituent at the 6-position.
  • A phenyl group at the 2-position.
  • A [(dimethylamino)carbonyl]oxy group at the 1-position, introducing both carbamate and dimethylamino functionalities.

Properties

IUPAC Name

(6-chloro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-19(2)16(21)22-20-14-10-12(17)8-9-13(14)18-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTRSURHXYMKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Carbamoylation: The dimethylamino carbonyl group can be introduced through a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Key Findings Reference
6-Chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole C₁₉H₁₇ClN₃O₂ 6-Cl, 2-Ph, 1-[(dimethylamino)COO-] Anticancer, kinase inhibition Enhanced lipophilicity and target binding due to dimethylamino group; preliminary in vitro activity against cancer cell lines
1-{[(Dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole C₁₈H₁₈N₃O₃ 2-(4-MeO-Ph), 1-[(dimethylamino)COO-] Antimicrobial, antifungal Methoxy group improves solubility but reduces membrane permeability compared to phenyl analog
6-Chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole C₂₀H₁₃Cl₃N₂O 6-Cl, 2-Ph, 1-(3,4-Cl₂-benzyl) Anticancer, antimicrobial Dichlorobenzyl group increases hydrophobicity; potent activity against multi-drug-resistant bacteria
6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-ol C₁₃H₁₀ClN₂O 6-Cl, 2-Ph, 1-OH Anti-inflammatory Hydroxyl group enables hydrogen bonding but limits bioavailability
6-Chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole C₂₁H₁₅Cl₃N₂O₂ 6-Cl, 2-(4-MeO-Ph), 1-(2,4-Cl₂-benzyl) Antiparasitic Dual chloro and methoxy groups enhance selectivity for parasitic enzymes

Key Comparative Insights

Substituent Effects on Bioactivity Dimethylamino carbonyloxy group: Introduces electron-withdrawing and polar characteristics, improving interactions with enzymatic targets (e.g., kinase ATP-binding pockets) . Halogenated benzyl groups (e.g., 3,4-dichlorobenzyl): Increase hydrophobicity and resistance to metabolic degradation, enhancing antimicrobial potency . Methoxy vs. phenyl groups: Methoxy substituents (e.g., in 2-(4-MeO-Ph)) improve aqueous solubility but reduce membrane penetration compared to unsubstituted phenyl analogs .

Synthetic Pathways

  • The target compound is synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources, followed by N-alkylation or carbamate formation .
  • In contrast, analogs like 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole require etherification using dichlorobenzyl halides under basic conditions .

Pharmacokinetic Profiles Compounds with halogenated benzyl groups (e.g., 3,4-Cl₂-benzyl) exhibit longer half-lives due to reduced cytochrome P450 metabolism .

Toxicity and Safety

  • Chlorinated derivatives (e.g., 6-Cl, 3,4-Cl₂-benzyl) show higher cytotoxicity in vitro, necessitating structural optimization for therapeutic indices .

Biological Activity

6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2C_{16}H_{14}ClN_{3}O_{2}. It features a chlorine atom and a dimethylamino carbonyl group that contribute to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Inhibition Zones: The compound exhibited inhibition zones comparable to or exceeding those of standard antibiotics like ciprofloxacin. For instance, compounds synthesized from related structures showed inhibition zones ranging from 22 mm to 48 mm against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC): The MIC values for certain derivatives of this compound ranged between 14.50 µM and 19.50 µM against A. flavus and C. albicans, indicating potent antifungal activity as well .

Table 1: Antimicrobial Activity Summary

PathogenInhibition Zone (mm)MIC (µM)
S. aureus401.70
E. coli3018.20
A. flavus3614.50
C. albicans2217.50

Anticancer Activity

The benzimidazole derivatives have been studied for their anticancer properties as well. Preliminary research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanisms of Action:

  • Enzyme Inhibition: Some studies have reported that related compounds inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values significantly lower than those of established inhibitors . This suggests a potential dual role in both antimicrobial and anticancer strategies.

Case Studies

Several case studies have explored the therapeutic potential of benzimidazole derivatives:

  • Study on Antibacterial Efficacy : A comparative study highlighted that compounds derived from benzimidazole exhibited superior antibacterial activity against MRSA strains compared to traditional antibiotics .
  • Antifungal Efficacy : Another study focused on the antifungal properties against Candida albicans, demonstrating that modifications to the benzimidazole structure could enhance efficacy .

Q & A

Basic: What are the optimal synthetic routes for 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole, and how can structural purity be validated?

Methodological Answer:
The synthesis of benzimidazole derivatives typically involves condensation of 1,2-phenylenediamine precursors with aldehydes or carboxylic acids under oxidative or acidic conditions . For the target compound, key steps include:

  • Substitution : Introducing the chloro group at position 6 via electrophilic substitution using reagents like POCl₃ or SOCl₂ .
  • Carbamate Formation : Reacting the hydroxyl group at position 1 with dimethylcarbamoyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF/DMSO) .
  • Validation : Confirm purity and structure using melting point analysis , ¹H/¹³C NMR (e.g., aromatic proton integration), IR (C=O stretch at ~1700 cm⁻¹), and elemental analysis (C, H, N content matching theoretical values) .

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